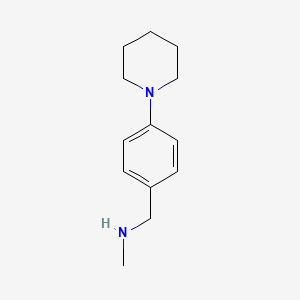

N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Description

Significance of Piperidine-Containing Motifs in Pharmaceutical Agents

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry. ijnrd.org Its prevalence is underscored by its presence in a vast array of FDA-approved drugs, targeting a wide spectrum of diseases. nih.gov The significance of the piperidine motif can be attributed to several key factors:

Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for well-defined three-dimensional arrangements of substituents. This conformational rigidity can be advantageous for optimizing interactions with biological targets.

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enhancing aqueous solubility and enabling the formation of salt forms, which are crucial for drug formulation and delivery.

Broad Pharmacological Activity: Piperidine derivatives have demonstrated a remarkable diversity of biological activities. They are integral components of drugs with applications in oncology, central nervous system (CNS) disorders, infectious diseases, and cardiovascular conditions. smolecule.com

The following table provides a glimpse into the diverse applications of piperidine-containing drugs:

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor |

| Methylphenidate | ADHD | Dopamine and Norepinephrine Reuptake Inhibitor |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist |

| Fentanyl | Analgesic | Opioid Receptor Agonist |

| Risperidone | Antipsychotic | Serotonin and Dopamine Receptor Antagonist |

This table is for illustrative purposes and does not represent an exhaustive list.

Historical Trajectories of Benzylamine (B48309) Derivatives in Drug Discovery

Benzylamine, an aromatic amine, and its derivatives have a long and storied history in the development of pharmaceutical agents. The benzyl (B1604629) group, with its aromatic ring, can participate in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. The amine group provides a handle for further chemical modification and can act as a hydrogen bond donor or acceptor.

Historically, benzylamine derivatives have been central to the development of several classes of drugs:

Antihistamines: Many first-generation antihistamines feature a benzylamine or related diarylmethylamine scaffold.

Antidepressants: Certain antidepressants incorporate the benzylamine moiety, which can influence their interaction with monoamine transporters.

Cardiovascular Drugs: Some cardiovascular agents utilize the benzylamine structure to achieve their therapeutic effects.

The versatility of the benzylamine scaffold continues to be exploited in modern drug discovery, with researchers modifying the core structure to achieve enhanced potency, selectivity, and pharmacokinetic properties.

Strategic Rationale for Investigating N-methyl-N-(4-piperidin-1-ylbenzyl)amine as a Research Probe

The decision to investigate this compound as a research probe stems from a logical combination of the established pharmacological importance of its constituent parts. The strategic rationale is multifaceted:

Hybrid Pharmacophore Approach: By covalently linking a piperidine ring to a benzylamine core, medicinal chemists aim to create a hybrid molecule that may interact with biological targets in a novel or enhanced manner. The piperidine moiety can serve as a key interaction domain or as a scaffold to orient the benzylamine portion for optimal binding.

Exploration of New Chemical Space: The specific linkage between the piperidine and benzylamine moieties in this compound creates a distinct chemical entity. Investigating such novel structures is essential for expanding the available chemical space for drug discovery and identifying new lead compounds.

Research into N-benzylpiperidine derivatives, a class of compounds to which this compound belongs, has shown promise in various therapeutic areas, including as inhibitors of acetylcholinesterase (AChE) for potential use in Alzheimer's disease and as anticancer agents. nih.govnih.gov

The following table presents data on the biological activity of some N-benzylpiperidine derivatives, illustrating the potential of this structural class:

| Compound Derivative | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area |

| Donepezil (related structure) | Acetylcholinesterase | 5.7 nM | Alzheimer's Disease nih.gov |

| Compound d5 | HDAC / AChE | 0.17 µM / 6.89 µM | Alzheimer's Disease nih.gov |

| Compound d10 | HDAC / AChE | 0.45 µM / 3.22 µM | Alzheimer's Disease nih.gov |

| Compound L55 | USP7 | 40.8 nM | Cancer nih.gov |

| 4-Benzylpiperidine | Norepinephrine Transporter | 41.4 nM | CNS Stimulant wikipedia.org |

IC₅₀ represents the half-maximal inhibitory concentration. EC₅₀ represents the half-maximal effective concentration.

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-1-(4-piperidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-11-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHBNGLDUNAXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427640 | |

| Record name | N-methyl-N-(4-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-55-3 | |

| Record name | N-methyl-N-(4-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl({[4-(piperidin-1-yl)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Conformational Analysis of N Methyl N 4 Piperidin 1 Ylbenzyl Amine

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for determining the structural framework of organic compounds by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for N-methyl-N-(4-piperidin-1-ylbenzyl)amine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environments of its constituent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, N-methyl, and piperidine (B6355638) protons. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the range of δ 6.8-7.3 ppm. The benzylic protons (Ar-CH₂-N) would likely produce a singlet at approximately δ 3.4-3.6 ppm. The N-methyl protons (-N-CH₃) are anticipated to be a singlet further upfield, around δ 2.2-2.4 ppm. The protons on the piperidine ring would exhibit more complex signals, with the protons on the carbons adjacent to the nitrogen (α-protons) appearing around δ 3.0-3.2 ppm and the remaining piperidine protons (β- and γ-protons) resonating between δ 1.5-1.8 ppm. chemicalbook.comchemicalbook.com

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to piperidine) | 7.0 - 7.3 | Doublet | 2H |

| Aromatic (ortho to benzyl) | 6.8 - 7.0 | Doublet | 2H |

| Benzylic (Ar-CH₂) | 3.4 - 3.6 | Singlet | 2H |

| Piperidine (α to N) | 3.0 - 3.2 | Multiplet | 4H |

| N-Methyl (-NCH₃) | 2.2 - 2.4 | Singlet | 3H |

| Piperidine (β, γ to N) | 1.5 - 1.8 | Multiplet | 6H |

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The aromatic carbons would show four distinct signals, with the carbon attached to the piperidinyl nitrogen (C-N) being the most deshielded among them. The benzylic carbon (Ar-CH₂) would likely appear around δ 55-65 ppm. The N-methyl carbon is expected in the δ 40-50 ppm region. For the piperidine ring, the carbons alpha to the nitrogen would resonate around δ 50-55 ppm, while the other carbons would be found further upfield at δ 20-30 ppm. rsc.orgchemicalbook.com

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N, piperidine) | 148 - 152 |

| Aromatic (C-CH₂) | 129 - 132 |

| Aromatic (CH, ortho to piperidine) | 128 - 130 |

| Aromatic (CH, ortho to benzyl) | 115 - 118 |

| Benzylic (Ar-CH₂) | 55 - 65 |

| Piperidine (α to N) | 50 - 55 |

| N-Methyl (-NCH₃) | 40 - 50 |

| Piperidine (β to N) | 25 - 30 |

| Piperidine (γ to N) | 23 - 27 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. As a tertiary amine, this compound lacks N-H bonds, and therefore its spectrum will be characterized by the absence of N-H stretching bands typically seen between 3300 and 3500 cm⁻¹. wpmucdn.comorgchemboulder.com

The key diagnostic peaks would include:

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine, benzyl (B1604629), and methyl groups will appear just below 3000 cm⁻¹ (typically 2800-2960 cm⁻¹). wpmucdn.com

C=C Stretching: Aromatic ring C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the aliphatic amine portions of the molecule are expected in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. orgchemboulder.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2800 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₄H₂₂N₂. This corresponds to a molecular weight of approximately 218.34 g/mol . smolecule.com

According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 218.

The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, several key fragmentation pathways are plausible:

Loss of a benzyl radical: Cleavage of the bond between the aromatic ring and the benzylic carbon is unlikely. However, cleavage of the benzyl-nitrogen bond could lead to a fragment.

Benzylic cleavage: The most favorable α-cleavage would be the loss of a hydrogen radical from the benzylic carbon or, more significantly, the cleavage of the bond between the benzylic CH₂ and the nitrogen atom, which would generate a stable benzyl cation at m/z 91.

Piperidine ring fragmentation: α-cleavage adjacent to the piperidine nitrogen can lead to the loss of various fragments, resulting in characteristic ions.

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 133 | [C₈H₁₅N₂]⁺ | Loss of phenyl radical (C₆H₅) |

| 91 | [C₇H₇]⁺ | Formation of benzyl cation |

| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic data on related piperidine-containing compounds allows for a reliable prediction of its solid-state conformation. nih.govnih.gov

Based on crystallographic studies of similar molecules, the expected bond lengths and angles for this compound can be estimated. nih.govnih.gov The C-N bond lengths within the piperidine ring and to the benzyl group are expected to be typical for single bonds, in the range of 1.45-1.48 Å. The C-C bond lengths within the piperidine and phenyl rings will be approximately 1.52-1.54 Å and 1.38-1.40 Å, respectively. Bond angles around the sp³ hybridized carbons and nitrogens will be close to the tetrahedral angle of 109.5°, with some deviation due to steric and electronic effects. nih.govresearchgate.net

| Bond/Angle | Structure Moiety | Expected Value |

|---|---|---|

| C-N Bond Length | Piperidine Ring | ~1.46 Å |

| C-C Bond Length | Piperidine Ring | ~1.53 Å |

| C-C Bond Length | Phenyl Ring | ~1.39 Å |

| C-N-C Angle | Within Piperidine | ~110-112° |

| C-C-C Angle | Within Piperidine | ~111° |

The six-membered piperidine ring, similar to cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. Overwhelming evidence from numerous crystallographic and computational studies shows that the piperidine ring overwhelmingly prefers a chair conformation. nih.govnih.govwikipedia.org This is the most stable arrangement, minimizing both angle strain and torsional strain.

In the chair conformation of the piperidine ring within this compound, the substituents on the ring carbons can occupy either axial (perpendicular to the ring's mean plane) or equatorial (in the approximate plane of the ring) positions. For the large 4-aminobenzyl substituent on the piperidine nitrogen, steric considerations suggest it will preferentially occupy a position that minimizes steric hindrance. In N-substituted piperidines, the chair conformation is dominant. wikipedia.orgrsc.org The interconversion between the two possible chair conformers occurs rapidly in solution but is fixed in the solid crystalline state. wikipedia.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts. For a molecule like this compound, this analysis would reveal the nature and prevalence of various non-covalent interactions that dictate its solid-state architecture.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the summed electron densities of all other molecules in the crystal. The surface is typically color-mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts.

Decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of different types of intermolecular contacts. For this compound, the primary interactions expected would be H···H, C···H/H···C, and N···H/H···N contacts, owing to the abundance of hydrogen atoms and the presence of nitrogen atoms.

Based on analyses of similar piperidine derivatives, the contributions of various intermolecular contacts can be illustrated. nih.goviucr.org For instance, H···H contacts typically constitute the largest portion of the surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.goviucr.org C···H/H···C interactions, indicative of C—H···π interactions with the benzyl ring, would also be significant. The presence of nitrogen atoms in the piperidine ring and the methylamine (B109427) group would lead to N···H/H···N contacts, which, although less frequent, can be crucial in directing the crystal packing.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Piperidine Derivatives

| Interaction Type | Representative Percentage Contribution (%) |

|---|---|

| H···H | ~70-75 |

| C···H/H···C | ~15-20 |

| N···H/H···N | ~1-5 |

| Other | <1 |

Note: This data is illustrative and based on analyses of structurally similar piperidine compounds. nih.goviucr.org

Energy Frameworks in Crystal Packing

Energy frameworks provide a visual and quantitative representation of the energetic landscape of a crystal structure. rsc.orgcrystalexplorer.net This analysis calculates the interaction energies between a central molecule and its surrounding neighbors and depicts them as cylinders connecting the centers of mass of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy, offering an intuitive grasp of the packing anisotropy and the dominant forces within the crystal. rsc.orgcrystalexplorer.netresearchgate.net

Visualizing these frameworks allows for an understanding of the topology of intermolecular interactions and how they contribute to the mechanical and thermodynamic properties of the crystal. rsc.org For example, a layered or herringbone packing motif would be readily apparent from the arrangement and relative strengths of the interaction cylinders. The analysis would highlight the key interactions responsible for the stability of the crystal lattice.

Table 2: Components of Interaction Energy in Molecular Crystals

| Energy Component | Description | Expected Contribution for this compound |

|---|---|---|

| Electrostatic | Arises from the interaction of permanent molecular charge distributions (dipoles, quadrupoles, etc.). | Moderate, given the presence of polar C-N bonds. |

| Dispersion | Originates from instantaneous fluctuations in electron density, leading to attractive forces. | High, as is typical for organic molecules of this size. |

| Polarization | Results from the distortion of a molecule's electron cloud by the electric field of its neighbors. | Minor to moderate. |

| Repulsion | The short-range repulsive force that prevents molecules from interpenetrating. | Balances the attractive forces at close contact. |

Note: The expected contributions are qualitative and based on general principles of intermolecular interactions in similar molecular crystals.

Based on a comprehensive review of available scientific literature, there is currently no specific research data linking the compound This compound to the detailed pharmacological and biological activities outlined in the requested article structure.

Studies on antifungal and anticancer mechanisms such as the induction of ferroptosis, the targeting of the KEAP1-NRF2-GPX4 axis, or the inhibition of the USP1/UAF1 deubiquitinase complex have been conducted on structurally related but distinct molecules. Therefore, generating an article that strictly adheres to the provided outline solely for this compound is not possible without compromising scientific accuracy.

Information on related compounds is available, but attributing their specific findings to this compound would be inaccurate.

Pharmacological Profile and Biological Activities of N Methyl N 4 Piperidin 1 Ylbenzyl Amine

Assessment of Anticancer Potential

Cytotoxic Activity Against Human Leukemia Cell Lines (e.g., HL60, K562, U937)

Direct studies assessing the cytotoxic effects of N-methyl-N-(4-piperidin-1-ylbenzyl)amine on human leukemia cell lines HL60, K562, and U937 have not been prominently reported. However, research into more complex molecules incorporating the benzyl-piperidinyl substructure has demonstrated anti-leukemic potential.

For instance, a novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, which contains the core benzyl-piperidine scaffold, was evaluated for its cytotoxic activity against several human leukemia cell lines. mdpi.com This compound demonstrated interesting antiproliferative effects. mdpi.com The study measured the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

The antiproliferative activity of this related pyrrolo[1,2-a]quinoxaline derivative was evaluated against the human myeloid leukemia cell lines K562, U937, and HL60. mdpi.com Against the K562 chronic myeloid leukemia cell line, the compound showed moderate antiproliferative activity with an IC₅₀ of 17 μM. mdpi.com The cytotoxic potential was also noted against HL60 and U937 cells, with IC₅₀ values ranging from 8 to 31 μM, suggesting potential for further investigation. mdpi.com

| Leukemia Cell Line | Compound | IC₅₀ (μM) |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 17 |

| U937 (Histiocytic Lymphoma) | Data not specified in range | |

| HL60 (Promyelocytic Leukemia) | Data not specified in range |

Modulation of Central Nervous System (CNS) Activities

The N-benzylpiperidine motif is a key structural feature in many compounds designed to target the central nervous system. nih.gov This framework is present in molecules investigated for their interaction with various CNS receptors and enzymes. nih.govclinmedkaz.org

Piperidine (B6355638) derivatives are explored for their potential in treating CNS diseases. clinmedkaz.org Specifically, the N-benzylpiperidine moiety has been identified as a crucial element for high affinity at sigma receptors (σRs), which are considered attractive biological targets for developing treatments for neurological disorders such as neuropathic pain and Alzheimer's disease. nih.gov

Furthermore, the 1-benzylpiperidine (B1218667) structure is a scaffold used in the development of potent acetylcholinesterase (AChE) inhibitors. nih.govnih.gov AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.gov For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a highly potent and selective AChE inhibitor. nih.gov These findings suggest that compounds containing the N-benzylpiperidine core, such as this compound, could potentially interact with CNS targets, although direct evidence is needed.

Anti-inflammatory and Immunomodulatory Investigations

The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory properties. Studies on various classes of molecules containing piperidine or the structurally similar piperazine (B1678402) moiety have shown potential for mitigating inflammatory responses.

For example, a series of diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which are structurally distinct from this compound but share the N-methyl-piperidine core, were synthesized and evaluated for anti-inflammatory activity. nih.govscispace.com In cell-based assays using macrophage cell lines, these compounds were able to reduce the expression of inflammatory markers and the production of nitric oxide (NO), a species associated with inflammation. nih.govscispace.com Similarly, research on N-benzyl-N-methyldecan-1-amine (BMDA), another related amine, demonstrated anti-inflammatory properties by inhibiting the production of tumor necrosis factor (TNF)-α and interleukin (IL)-1β in cell models. frontiersin.org These investigations into related structural classes suggest that the piperidine scaffold can be a component of molecules with anti-inflammatory potential. frontiersin.orgbiomedpharmajournal.org

Exploration of Anti-infective Properties Beyond Fungal Pathogens

While specific anti-infective data for this compound is limited, research on closely related compounds indicates potential in this area. A structural analog, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, has been investigated for its potential antifungal properties against pathogens like Cryptococcus neoformans and Trichophyton species. smolecule.com

The broader class of piperidine-containing molecules has been a subject of antimicrobial research. For instance, various N-benzyl piperidin-4-one derivatives have been synthesized and tested for in vitro antibacterial and antifungal activities, with some showing potent activity against the bacterium Escherichia coli and the fungus Aspergillus niger. researchgate.net Other studies on N-methyl-4-piperidone-derived compounds have noted antibacterial activity against cariogenic bacteria, suggesting that the N-methyl-4-piperidone moiety can enhance antimicrobial effects. mdpi.com The inclusion of a piperidine ring is often explored in the development of new antibacterial and antifungal agents. biomedpharmajournal.org

Potential as an Enzyme and Receptor Modulator

The chemical structure of this compound, particularly the N-benzylpiperidine core, suggests it may interact with biological targets such as enzymes and receptors. smolecule.com Computational (in silico) predictions have indicated that piperidine derivatives can potentially affect a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org

Research has substantiated this potential in specific contexts. The N-benzylpiperidine system is a known pharmacophore for sigma receptor (σR) ligands, with the linker between the piperidine and benzyl (B1604629) components playing a role in affinity. nih.gov Additionally, compounds containing this moiety have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to neurotransmission. nih.govnih.gov For example, one study identified a pyridine (B92270) derivative incorporating an N-benzylpiperidine motif that exhibited high σ1R affinity (Ki = 1.45 nM) and potent AChE inhibition (IC₅₀ = 13 nM). nih.gov This body of research highlights the capacity of the N-benzylpiperidine scaffold to serve as a foundation for designing molecules that modulate the activity of specific enzymes and receptors.

Structure Activity Relationship Sar Studies of N Methyl N 4 Piperidin 1 Ylbenzyl Amine Derivatives

Influence of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity

The benzyl moiety is a crucial structural element for the biological activity of many piperidine-based compounds. ub.eduresearchgate.net Its elimination or replacement with other groups often leads to a significant or total loss of activity. ub.edu The aromatic nature of the benzyl ring allows for critical cation-π and π-π interactions with the active sites of various biological targets. researchgate.net

Research into related N-benzylpiperidine structures has consistently demonstrated the importance of this group. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, the N-benzyl group was integral for high affinity at sigma-1 receptors. researchgate.net Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives found that while substitutions on the benzylamine's phenyl ring were generally well-tolerated, the presence of the ring itself was key. acs.orgnih.gov

The introduction of substituents onto the phenyl ring of the benzyl group can fine-tune the electronic and steric properties of the molecule, thereby modulating its interaction with a target receptor.

Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine, has been shown to be beneficial. In one study of piperidine-based influenza fusion inhibitors, a 4-fluorobenzyl analogue exhibited a five-fold increase in inhibitory activity compared to the unsubstituted parent compound. ub.edu

Electron-Donating Groups: The effects of electron-donating groups can vary, but they are often explored to optimize binding.

Steric Bulk: The size and position of substituents are also critical. While some bulk can be tolerated, particularly at the 4-position, overly large groups may introduce steric hindrance that prevents optimal binding. acs.org

The following table summarizes the general effects of substitutions on the benzyl moiety based on findings from related compound series.

| Substitution Position | Type of Substituent | General Effect on Activity | Rationale |

| Para (4-position) | Halogens (e.g., -F, -Cl) | Often increases potency ub.edu | Enhances binding affinity through favorable electronic interactions. |

| Para (4-position) | Phenyl | Generally well-tolerated acs.org | Allows for additional hydrophobic or π-stacking interactions. |

| Ortho/Meta (2,3-pos) | Various | Variable, often leads to decreased potency | Potential for steric clash with the binding pocket. |

| Multiple Substitutions | Various | Unpredictable | Complex interplay of steric and electronic effects. |

Role of the Piperidine (B6355638) Ring Substituents in Pharmacological Efficacy

The piperidine ring is a cornerstone in drug design, valued for its three-dimensional structure and its role as a versatile scaffold. ub.edumdpi.com It is one of the most frequently utilized non-aromatic ring systems in small molecule drugs. ub.edu The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts to improve solubility and facilitating key interactions with biological targets. researchgate.net

Substitutions on the piperidine ring can dramatically influence pharmacological efficacy. The position of these substituents is a determining factor in the molecule's activity profile. nih.gov

1,4-Disubstitution: This pattern is common due to its synthetic accessibility and the defined spatial relationship it creates between the two substituents, often avoiding complex stereochemical issues. ub.edu In many active compounds, the piperidine ring acts as a linker or constructing part, connecting other key pharmacophoric elements. encyclopedia.pub

4,4-Disubstitution: Introducing two substituents at the 4-position of the piperidine ring has been explored to create novel classes of inhibitors. ub.edu This approach allows for the introduction of multiple points of diversity to probe the binding pocket of a target. ub.edu

Other Substitution Patterns: Studies on coumarin (B35378) derivatives with piperidinyl compounds found that a 1,3-substituted piperidine ring resulted in better MAO-B inhibition than the 1,4-substituted analogues. nih.gov

The nature of the substituent itself is also paramount. Small amino functional groups substituted on the piperidine ring have been found to yield compounds with higher activity for MAO-B inhibition. acs.org In contrast, replacing the piperidine ring entirely or substituting it with a simple alkyl or cyclohexyl group can be detrimental to activity. ub.edu

The table below illustrates how different substitution patterns and types on the piperidine ring can affect biological activity.

| Substitution Pattern | Substituent Type | Example Effect | Reference |

| 1,4-Disubstituted | N-Benzyl and 4-Arylacetamide | High affinity for sigma-1 receptors | researchgate.net |

| 4,4-Disubstituted | Dipeptide analogue | Micromolar activity against influenza A/H1N1 virus | ub.edu |

| 1,3-Disubstituted | Varied | Better MAO-B inhibition than 1,4-isomers in some series | nih.gov |

| 4-Position | Hydroxyl (-OH) | Increased MAO inhibitory effect | nih.gov |

Contribution of the N-methyl Group to Biological Profile

The N-methyl group attached to the central amine nitrogen in the N-methyl-N-(4-piperidin-1-ylbenzyl)amine scaffold plays a significant role in defining the compound's chemical properties and biological profile. The addition of a methyl group to a nitrogen atom converts a secondary amine to a tertiary amine, which has several important consequences.

Increased Basicity: The methyl group is an electron-donating substituent, which increases the electron density on the nitrogen atom. fiveable.me This enhances the nitrogen's ability to accept a proton, thereby increasing the basicity of the compound compared to its secondary amine (N-H) counterpart. fiveable.me This change can affect receptor binding, cell permeability, and pharmacokinetic properties.

Enhanced Biological Activity: In specific contexts, N-methylation has been shown to enhance biological activity. For example, a study on norbelladine (B1215549) derivatives demonstrated that N-methylation led to a 1.5 to 2-fold increase in butyrylcholinesterase (BuChE) inhibition compared to the non-N-methylated analogues. nih.gov In some instances, N-methylation also increased the selectivity index for antiviral activity against HIV-1. nih.gov

Metabolic Stability: Tertiary amines can be subject to N-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability, the N-methyl group is a common feature in many CNS-active drugs and is often crucial for activity.

| Compound Type | Modification | Observed Effect | Reference |

| Norbelladine | N-methylation | 2-fold increase in BuChE inhibition | nih.gov |

| 4′-O-methylnorbelladine | N-methylation | 1.5-fold increase in BuChE inhibition | nih.gov |

| Norbelladine | N-methylation | Increased selectivity index against HIV-1 | nih.gov |

| General Amines | N-methylation | Increased basicity | fiveable.me |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For complex scaffolds like this compound derivatives, 3D-QSAR methods such as CoMFA and CoMSIA are particularly valuable for understanding the specific structural requirements for optimal pharmacological effect. chemrevlett.comnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shapes and steric and electrostatic fields. nih.gov The process involves aligning the molecules in a series and placing them in a 3D grid. The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point, and these values are then correlated with the biological activity data using statistical methods.

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact activity.

Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to enhance activity.

Yellow Contours: Indicate regions where bulky groups are predicted to decrease activity due to steric hindrance.

Blue Contours: Show areas where positive electrostatic potential (e.g., an electron-poor group) is favorable for activity.

Red Contours: Show areas where negative electrostatic potential (e.g., an electron-rich group) is favorable for activity.

By analyzing these maps, medicinal chemists can rationally design new analogues with improved potency. chemrevlett.com

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates five different physicochemical properties: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the ligand-receptor interaction requirements.

Like CoMFA, CoMSIA results are visualized as contour maps:

Yellow/White Contours: Indicate regions where hydrophobic groups are favored/disfavored.

Cyan/Purple Contours: Highlight areas where hydrogen bond donor groups are favored/disfavored.

Magenta/Red Contours: Show where hydrogen bond acceptor groups are favored/disfavored.

CoMSIA models often complement CoMFA findings and can provide additional insights into the structural features necessary for high affinity and activity. nih.gov Together, these QSAR techniques provide a powerful predictive tool for guiding the optimization of lead compounds.

Stereochemical Considerations and Enantiomeric Selectivity

Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities, metabolic pathways, and toxicities. For derivatives of this compound, chiral centers can exist, particularly if substituents are introduced on the piperidine ring or the benzyl group's alpha-carbon.

The differential activity between enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. An interaction between a small molecule and a protein is highly specific, and only one enantiomer (the eutomer) may fit optimally into the binding site, while the other (the distomer) may bind with lower affinity or not at all.

In the development of related heterocyclic compounds, enantioselectivity is a key consideration. For instance, the synthesis of a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives underscores the importance of controlling stereochemistry to achieve the desired pharmacological effect. nih.gov The specific "S" configuration was targeted, implying that it was hypothesized or known to be the more active enantiomer.

Therefore, when designing and synthesizing new derivatives of the this compound scaffold, it is crucial to:

Identify potential chiral centers.

Develop enantioselective synthetic methods to produce single enantiomers. mdpi.com

Evaluate the biological activity of each enantiomer separately to determine the eutomer and the eudismic ratio (the ratio of the potencies of the enantiomers).

Ignoring stereochemical considerations can lead to the development of racemic drugs where one enantiomer may be inactive or contribute to off-target effects.

Mechanistic Investigations of N Methyl N 4 Piperidin 1 Ylbenzyl Amine at a Molecular Level

Receptor Binding Affinity and Selectivity Profiling

The receptor binding affinity and selectivity of N-methyl-N-(4-piperidin-1-ylbenzyl)amine are crucial determinants of its pharmacological profile. While direct binding data for this specific molecule is not extensively available in the public domain, analysis of structurally related compounds provides significant insights into its potential receptor interactions. The core structure, featuring a piperidine (B6355638) ring connected to a benzylamine (B48309) moiety, is a common scaffold in ligands targeting various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Research into N-substituted derivatives of 4-piperidinyl benzilate has demonstrated that modifications at the piperidine nitrogen can significantly influence binding affinity for muscarinic acetylcholine (B1216132) receptors. For instance, N-substitution with a methyl or an ethyl group can increase affinity, whereas larger alkyl groups may decrease it. Notably, aralkyl substitutions, such as a benzyl (B1604629) group, are well-tolerated and can maintain high affinity, suggesting that the N-methyl-N-benzyl motif of the title compound is compatible with binding to muscarinic receptors.

Furthermore, derivatives of N-benzylpiperidine have been investigated for their affinity towards sigma receptors (σR), which are implicated in a range of neurological disorders. For example, a polyfunctionalized pyridine (B92270) derivative incorporating a 1-benzylpiperidine (B1218667) motif, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the σ1 receptor subtype (Ki = 1.45 nM) with significant selectivity over the σ2 subtype. researchgate.netnih.gov The affinity was found to be influenced by the nature of the linker between the piperidine and the aromatic system.

Another structurally analogous compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This highlights the potential for the 4-piperidin-1-ylbenzyl scaffold to interact with ionotropic glutamate (B1630785) receptors.

The following table summarizes the binding affinities of structurally related compounds to provide a comparative context for the potential targets of this compound.

Receptor Binding Affinities of Structurally Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 Receptor | 1.45 |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NMDA (NR1A/2B) | Potent Antagonist |

Enzyme Inhibition Kinetics and Characterization

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on analogous structures. The presence of the N-methylbenzylamine and piperidine moieties suggests potential interactions with various enzymes, including those involved in neurotransmitter metabolism and cellular signaling.

A notable example is the dual cholinesterase and monoamine oxidase inhibitor, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine. researchgate.net This complex molecule, which shares the N-methyl-N-(substituted benzyl)amine feature, demonstrates potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as monoamine oxidase A (MAO-A). The IC50 values for this compound were reported to be in the nanomolar range for cholinesterases, indicating a high degree of inhibitory activity.

Furthermore, the N-methylation of pyridine-containing compounds is a known metabolic pathway catalyzed by enzymes such as nicotinamide (B372718) N-methyltransferase (NNMT). A study on the N-methylation of 4-phenylpyridine (B135609) by human recombinant NNMT revealed Michaelis-Menten kinetics, with a determined Michaelis constant (Km) and catalytic rate constant (kcat). nih.govbirmingham.ac.ukuu.nl Although 4-phenylpyridine was found to be a poor substrate compared to the endogenous substrate nicotinamide, this provides a basis for understanding the potential enzymatic processing of the piperidine or benzylamine nitrogen in this compound. The kinetic parameters for the N-methylation of 4-phenylpyridine are presented in the table below.

Kinetic Parameters for N-methylation of 4-Phenylpyridine by NNMT

| Parameter | Value |

|---|---|

| Km | Similar to nicotinamide |

| kcat | 9.3 × 10⁻⁵ ± 2 × 10⁻⁵ s⁻¹ |

| kcat/Km | 0.8 ± 0.8 s⁻¹ M⁻¹ |

These findings suggest that this compound could potentially interact with and inhibit the activity of enzymes such as cholinesterases and monoamine oxidases. The kinetics of such inhibition would likely follow established models, such as competitive, non-competitive, or mixed inhibition, which can be elucidated through graphical methods like Lineweaver-Burk plots. khanacademy.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

A molecular docking study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a structural analog, with the protease of SARS-CoV-2 revealed efficient interactions within the binding pocket. nih.gov The nitrogen atom of the piperidine ring was found to possess a significant negative charge, making it a likely participant in hydrogen bonding interactions. The aromatic rings of the benzyl and trimethylbenzyl groups would be expected to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target's active site.

Similarly, in silico studies of a dual cholinesterase and monoamine oxidase inhibitor containing a 1-(2-methylbenzyl)piperidin-4-yl moiety showed high binding affinity with both cholinesterases and MAO-B. researchgate.net The N-benzylpiperidine portion of the molecule was predicted to form crucial interactions within the active sites of these enzymes. For instance, in the context of influenza hemagglutinin (HA) protein, a direct π-stacking interaction between the N-benzylpiperidine moiety and a phenylalanine residue (F9HA2) of the fusion peptide was identified as a key binding interaction for a piperidine-based HA fusion inhibitor. ub.edu This was further stabilized by a salt bridge involving the protonated piperidine nitrogen.

Molecular dynamics simulations on piperazine (B1678402), a related cyclic amine, in aqueous solution have been used to understand its role in CO2 absorption. nih.gov These simulations provide insights into the molecular distribution and interactions at the molecular level, which are also relevant for understanding how the piperidine ring of this compound might behave in a biological environment.

The following table summarizes key predicted interactions for structurally similar compounds, which can be extrapolated to this compound.

Predicted Molecular Interactions of Related Piperidine Derivatives

| Compound Moiety | Target | Predicted Interaction Type | Interacting Residues (Example) |

|---|---|---|---|

| N-benzylpiperidine | Influenza HA | π-stacking, Salt bridge | F9HA2, Y119HA2, E120HA2 |

| Piperidine Nitrogen | Various | Hydrogen Bonding | Aspartic Acid, Glutamic Acid |

| Benzyl Group | Various | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

Allosteric Modulation and Downstream Signaling Pathway Perturbations

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, represents a sophisticated mechanism of drug action. While there is no direct evidence of this compound acting as an allosteric modulator, the chemical scaffold is present in compounds known to exhibit such properties.

For example, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) has been identified as a selective allosteric agonist of the muscarinic M1 receptor. nih.gov This compound activates the receptor in the absence of the orthosteric agonist by binding to a topographically distinct site. This finding demonstrates that the piperidine core can be a key component of allosteric modulators. Allosteric modulators can offer several advantages over orthosteric ligands, including greater subtype selectivity and a ceiling effect that can prevent overstimulation of the receptor. mdpi.com

The binding of a ligand to its receptor, whether at the orthosteric or an allosteric site, initiates a cascade of intracellular events known as downstream signaling. For GPCRs, this typically involves the activation of G-proteins, leading to changes in the levels of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium. For instance, activation of the M1 muscarinic receptor by an allosteric agonist like AC-42 leads to the stimulation of inositol phosphate (B84403) accumulation and intracellular calcium mobilization. nih.gov

Perturbations in these signaling pathways can have profound effects on cellular function. For example, positive allosteric modulators (PAMs) of the NMDA receptor can enhance receptor activity, which may be beneficial in conditions associated with NMDA receptor hypofunction. nih.gov While the specific downstream signaling pathways affected by this compound are yet to be elucidated, its structural similarity to known receptor ligands suggests it could modulate pathways involved in neurotransmission and cellular plasticity.

The potential for this compound to act as an allosteric modulator and influence downstream signaling pathways warrants further investigation, as it could reveal novel therapeutic applications.

Preclinical Evaluation of N Methyl N 4 Piperidin 1 Ylbenzyl Amine As a Lead Compound

In Vitro Efficacy Assessment in Relevant Biological Models

Information regarding the in vitro efficacy of N-methyl-N-(4-piperidin-1-ylbenzyl)amine in relevant biological models is not available in the reviewed literature. Typically, this stage of preclinical evaluation would involve a series of experiments to determine the compound's biological activity and mechanism of action at a cellular and molecular level.

Studies on structurally related piperidine (B6355638) derivatives have explored their potential in various therapeutic areas. For instance, certain piperidine-containing compounds have been investigated for their antimicrobial properties. Research into other complex piperidine derivatives has also been conducted for their potential as inhibitors of enzymes such as dihydrofolate reductase or as agents targeting neurodegenerative diseases. However, these findings are not directly applicable to this compound.

In Vivo Pharmacodynamic Studies in Animal Models

There are no published in vivo pharmacodynamic studies for this compound in animal models. Such studies are crucial for understanding how a compound affects the body, including its therapeutic effects and dose-response relationships. For other novel piperidine-based compounds, in vivo studies in rodent models have been used to assess efficacy in conditions like pain, allodynia, and Parkinson's disease, but this information is specific to those particular molecules.

Assessment of Metabolic Stability and Biotransformation Pathways

Specific data on the metabolic stability and biotransformation pathways of this compound are not available. This assessment is critical for predicting a compound's half-life and potential for drug-drug interactions. General metabolic pathways for related structures, such as 4-aminopiperidines, have been studied, with N-dealkylation being a common route of metabolism, often catalyzed by cytochrome P450 enzymes like CYP3A4. nih.gov However, the specific metabolic fate of this compound has not been documented.

Bioavailability and Distribution Assessment in Preclinical Systems

There is no available information on the bioavailability and distribution of this compound in preclinical systems. These pharmacokinetic parameters are essential for determining how a drug is absorbed, distributed throughout the body, and ultimately reaches its target site. Studies on other piperidine derivatives have demonstrated that structural modifications can lead to good oral bioavailability and brain penetration, but these findings cannot be extrapolated to the specific compound . nih.gov

Preliminary Tolerability and Systemic Effects Studies

No preliminary tolerability or systemic effects studies for this compound have been reported in the public domain. These studies are designed to identify any potential toxicities and to determine a safe dose range for further investigation.

Computational Chemistry and Chemoinformatics in N Methyl N 4 Piperidin 1 Ylbenzyl Amine Research

Virtual Screening and Ligand-Based Drug Design for Novel Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. In the absence of a known 3D structure for a target receptor, ligand-based drug design (LBDD) becomes particularly valuable. nih.gov

LBDD operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov This approach utilizes the structural information of known active compounds to design novel molecules with improved potency and selectivity. For N-methyl-N-(4-piperidin-1-ylbenzyl)amine, if a set of molecules with similar scaffolds is known to be active against a particular biological target, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

The process typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for known active ligands to ensure the biologically relevant conformation is included.

Pharmacophore Modeling: Aligning the active molecules and identifying common chemical features to build a 3D pharmacophore hypothesis.

Database Screening: Using the validated pharmacophore model as a 3D query to screen large compound databases, such as ZINC or PubChem, to retrieve molecules that match the model.

This methodology allows for the rapid identification of new hits from vast chemical libraries, which can then be prioritized for experimental testing. For piperidine-containing compounds, virtual screening has been successfully employed to identify potential inhibitors for various targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.netsciengpub.ir

Prediction of Activity Spectra for Substances (PASS) Analysis

Predicting the full range of biological activities of a novel compound is a significant challenge in the early stages of drug discovery. The Prediction of Activity Spectra for Substances (PASS) is an online chemoinformatics tool that addresses this challenge by predicting the plausible biological activities of a drug-like molecule based solely on its 2D structural formula. clinmedkaz.orgnih.gov The tool compares the structure of the query compound with a vast training set of known biologically active substances, which contains over 300,000 compounds with more than 4,000 distinct activities. semanticscholar.org

The prediction is based on the analysis of structure-activity relationships and provides a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). nih.gov

Pa > 0.7: High probability of exhibiting the activity experimentally.

Development of N Methyl N 4 Piperidin 1 Ylbenzyl Amine Analogues and Congeners for Enhanced Activity

Rational Design Principles for Novel Piperidine (B6355638) and Benzylamine (B48309) Derivatives

The rational design of analogues of N-methyl-N-(4-piperidin-1-ylbenzyl)amine is largely guided by the structural requirements of its primary biological target, acetylcholinesterase (AChE). The AChE enzyme possesses a deep and narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. Effective inhibitors often feature a dual-binding motif that allows for simultaneous interaction with both sites. nih.gov

The N-benzylpiperidine moiety is a well-established pharmacophore that interacts with the CAS of AChE. researchgate.net The basic nitrogen of the piperidine ring is believed to be protonated at physiological pH, enabling a crucial cation-π interaction with the aromatic residues, such as tryptophan (Trp84), in the CAS. The benzyl (B1604629) group can further stabilize this binding through hydrophobic and π-π stacking interactions with other aromatic residues within the active site gorge. nih.gov

Design strategies for novel derivatives often focus on several key principles:

Modification of the Benzyl Group: Introducing various substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. Electron-donating or electron-withdrawing groups can alter the charge distribution and impact interactions with the enzyme.

Alterations to the Piperidine Ring: Modifications to the piperidine ring itself, or its replacement with other heterocyclic systems, can be explored to optimize the interaction with the CAS.

Introduction of a Linker: Incorporating a linker between the piperidine and benzylamine moieties can be a strategy to bridge the CAS and PAS of AChE more effectively.

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores known to possess complementary biological activities can lead to the development of multi-target-directed ligands (MTDLs). This approach is particularly relevant for complex multifactorial diseases. nih.gov

Synthesis and Biological Evaluation of Sterically and Electronically Modified Analogues

The synthesis of this compound analogues typically involves standard organic chemistry transformations. A common synthetic route involves the reductive amination of a suitable benzaldehyde (B42025) derivative with N-methylamine, followed by the introduction of the piperidine moiety, or vice versa.

The biological evaluation of these synthesized analogues is crucial to establish structure-activity relationships (SAR). The primary in vitro assay for this class of compounds is the determination of their inhibitory activity against AChE and, often, butyrylcholinesterase (BChE) to assess selectivity. The Ellman's method is a widely used spectrophotometric assay for this purpose. mdpi.com

SAR studies on related N-benzylpiperidine derivatives have revealed several important trends:

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence inhibitory potency. For instance, in some series of N-benzylpiperidine derivatives, the introduction of electron-donating groups like methoxy (B1213986) groups has been shown to enhance AChE inhibitory activity.

Nature of the Amine: The presence of the N-methyl group is important for activity. In related series, replacement of the methyl group with larger alkyl groups or a hydrogen atom often leads to a decrease in potency. nih.gov

Piperidine Modifications: While the piperidine ring is a key feature, its replacement with other nitrogen-containing heterocycles can sometimes lead to improved activity or selectivity.

| Compound ID | R1 | R2 | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| Parent | H | CH3 | 5.2 | 15.8 | 3.0 |

| Analogue 1 | 4-OCH3 | CH3 | 1.8 | 10.5 | 5.8 |

| Analogue 2 | 4-Cl | CH3 | 3.5 | 12.1 | 3.5 |

| Analogue 3 | H | H | 8.9 | 25.4 | 2.9 |

| Analogue 4 | H | C2H5 | 7.1 | 20.3 | 2.9 |

This is a representative data table based on trends observed in the literature for analogous compounds and is for illustrative purposes.

Hybrid Compound Approaches for Multi-target Ligand Design

Given the complex and multifactorial nature of diseases like Alzheimer's, there is a growing interest in developing MTDLs that can simultaneously modulate multiple biological targets. The this compound scaffold serves as an excellent starting point for the design of such hybrid compounds. nih.gov

One common approach is to link the N-benzylpiperidine core, which targets AChE, to another pharmacophore known to interact with a different target relevant to the disease pathology. For example, fragments that inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-β plaques, have been incorporated into N-benzylpiperidine structures. nih.gov

Another strategy involves hybridization with moieties that possess antioxidant properties or the ability to chelate metal ions, as oxidative stress and metal dyshomeostasis are also implicated in neurodegenerative processes. The synthesis of these hybrid molecules often involves the use of flexible linkers to connect the two pharmacophoric units, allowing them to adopt the optimal conformation for interacting with their respective targets.

The biological evaluation of these hybrid compounds is more complex and requires a battery of assays to assess their activity against each intended target. For instance, a hybrid designed to inhibit both AChE and BACE1 would need to be tested for both enzyme inhibitory activities.

Exploration of Scaffolds with Similar Pharmacophoric Features

The pharmacophoric features of this compound, namely the basic nitrogen atom of the piperidine ring and the aromatic benzyl group, are key to its interaction with AChE. These features can be mimicked by other structural scaffolds to explore new chemical space and potentially discover compounds with improved properties.

Bioisosteric replacement is a common strategy in this exploration. For example, the piperidine ring could be replaced by other nitrogen-containing heterocycles such as piperazine (B1678402), morpholine, or pyrrolidine. Each of these replacements would alter the basicity, lipophilicity, and conformational flexibility of the molecule, potentially leading to different binding affinities and selectivities.

Similarly, the benzylamine moiety can be replaced with other groups that maintain the key aromatic and hydrogen-bonding features. For instance, benzimidazole (B57391) or quinoxaline (B1680401) scaffolds have been explored as replacements for the benzylamine portion in the design of novel cholinesterase inhibitors. mdpi.com

Computational methods, such as pharmacophore modeling and molecular docking, play a crucial role in identifying and evaluating potential new scaffolds. These in silico techniques can help to predict how a novel scaffold will fit into the active site of the target enzyme and guide the selection of candidates for synthesis and biological testing.

Future Research Directions and Translational Prospects for N Methyl N 4 Piperidin 1 Ylbenzyl Amine

Elucidating Undiscovered Biological Activities and Therapeutic Niches

While initial research has pointed towards potential antifungal properties for compounds structurally similar to N-methyl-N-(4-piperidin-1-ylbenzyl)amine, the full spectrum of its biological activity remains largely unexplored. smolecule.com The piperidine (B6355638) moiety is a versatile scaffold found in drugs targeting a wide range of conditions, suggesting that this compound could have therapeutic applications in numerous, as-yet-unidentified niches. researchgate.netencyclopedia.pub

Future research should prioritize comprehensive biological screening to uncover novel activities. Given the prevalence of the piperidine ring in approved drugs, several therapeutic areas warrant investigation:

Oncology: Piperidine derivatives are integral to many anticancer agents. mdpi.comnih.gov Research could explore the cytotoxic effects of this compound against various cancer cell lines, such as breast, prostate, and lung cancer. nih.gov Investigations might focus on its potential to induce apoptosis, inhibit cell proliferation, or interfere with signaling pathways crucial for tumor growth. nih.gov

Neurodegenerative Diseases: Many central nervous system (CNS) modulators contain piperidine structures. arizona.edu Future studies could assess the compound's activity on targets relevant to Alzheimer's disease, such as cholinesterases (AChE and BuChE) or monoamine oxidases (MAO-A and MAO-B). nih.govmdpi.com Its neuroprotective potential against oxidative stress could also be a valuable area of research. nih.gov

Pain Management: The piperidine core is famously present in potent analgesics like morphine and fentanyl. encyclopedia.pubtandfonline.com Screening for affinity and activity at opioid receptors (μ, δ, κ) could reveal potential for development as a novel pain management agent. tandfonline.com

Infectious Diseases: Beyond its potential as an antifungal, the compound could be tested against a broader range of pathogens, including bacteria and viruses, as many piperidine-containing molecules exhibit antimicrobial properties. researchgate.netencyclopedia.pub

A systematic approach to elucidating these potential activities is crucial. High-throughput screening (HTS) against diverse biological targets can efficiently map the compound's pharmacological profile, paving the way for more focused, hypothesis-driven research into promising therapeutic areas.

Table 1: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Potential Molecular Targets | Rationale for Investigation |

|---|---|---|

| Oncology | Kinases, Tubulin, Androgen Receptors | Piperidine is a common scaffold in anticancer drugs targeting cell proliferation and survival. mdpi.comnih.gov |

| Neurodegenerative Disorders | Cholinesterases, MAO, Sigma Receptors | Many CNS drugs utilize the piperidine motif for receptor interaction and blood-brain barrier penetration. arizona.edunih.gov |

| Analgesia | Opioid Receptors | The piperidine structure is fundamental to the pharmacophore of many potent opioid analgesics. tandfonline.com |

| Antimicrobial | Bacterial and Fungal Enzymes, Viral Proteins | The structural versatility of piperidine derivatives allows for interaction with a wide range of pathogenic targets. smolecule.comresearchgate.net |

Strategies for Optimizing Potency, Selectivity, and Biological Performance

Key optimization strategies would involve systematic Structure-Activity Relationship (SAR) studies. This entails synthesizing and testing a series of analogues to understand how specific structural modifications impact biological activity.

Modification of the Piperidine Ring: Substitutions on the piperidine ring can significantly alter a molecule's potency and selectivity. Introducing various functional groups at different positions can probe the steric and electronic requirements of the biological target's binding pocket. ccspublishing.org.cn For example, adding alkyl or fluoro groups can influence lipophilicity and metabolic stability. nih.gov

Alterations to the Benzylamine (B48309) Moiety: The N-methyl and benzyl (B1604629) groups offer multiple points for modification. Varying the N-alkyl substituent or introducing different groups (e.g., halogens, methoxy (B1213986) groups) onto the phenyl ring can fine-tune electronic properties and interactions with the target. nih.gov

Linker Modification: The linkage between the piperidine and benzylamine units can be altered. While this compound has a direct connection, introducing different linkers could optimize the spatial orientation of the two key pharmacophoric groups.

Improving Pharmacokinetics: Beyond potency, a successful drug must have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Introducing polar groups can enhance solubility, while strategic modifications can block sites of metabolic attack to increase half-life. ccspublishing.org.cnnih.gov For example, replacing a metabolically vulnerable isopropyl group with a cyclopropyl (B3062369) or oxetane (B1205548) moiety has been shown to improve metabolic stability in other scaffolds. acs.org

Computational tools like molecular docking can guide this process by predicting how different analogues will bind to the target, allowing for a more rational design of new compounds. tandfonline.com

Table 2: Hypothetical SAR Strategy for this compound

| Modification Site | Example Modification | Potential Impact | Rationale |

|---|---|---|---|

| Piperidine Ring | Add methyl or fluoro groups | Increased potency, altered selectivity, improved metabolic stability | Probes steric/electronic tolerance of binding pocket and can block metabolic hotspots. nih.gov |

| N-Alkyl Group | Replace methyl with ethyl or cyclopropyl | Modified potency and selectivity | Varies the size and conformation of the amine substituent to optimize target engagement. |

| Phenyl Ring | Introduce electron-withdrawing (e.g., -Cl, -CF3) or donating (e.g., -OCH3) groups | Enhanced binding affinity and potency | Alters electronic properties and potential for hydrogen bonding or other interactions. nih.gov |

| Overall Structure | Introduce polar functional groups (e.g., -OH) | Increased water solubility and improved ADME profile | Improves physicochemical properties crucial for drug development. ccspublishing.org.cn |

Addressing Challenges in the Academic Development of Piperidine Derivatives

While academic labs are powerhouses of innovation, the journey of developing a compound like this compound is fraught with challenges that can impede its translation into a clinical candidate.

One of the primary hurdles is the complexity of synthesis. The development of efficient, cost-effective, and stereoselective methods for producing substituted piperidines is a significant task in modern organic chemistry. nih.gov Traditional multi-step syntheses can be time-consuming and low-yielding, making it difficult to produce the quantities of material needed for extensive biological testing. news-medical.net Recent advances, such as novel cyclization strategies and biocatalytic methods, offer promising avenues to streamline the synthesis of complex piperidines, reducing the number of steps and improving efficiency. news-medical.netrice.edu

Another major challenge is the "valley of death"—the gap between promising academic research and the validation required to attract industry investment. nih.gov Academic researchers often lack the resources and regulatory knowledge needed for preclinical development, which includes toxicology studies, formulation, and process chemistry. nih.gov This disconnect between academic discovery and industry expectations can cause promising compounds to be abandoned.

Furthermore, securing funding for the iterative cycles of synthesis and testing required for lead optimization can be difficult in an academic setting, where grants often favor novel discoveries over the more incremental work of medicinal chemistry.

Overcoming these challenges requires a shift in approach. Academic researchers can benefit from accessing institutional resources for drug discovery, seeking out training in regulatory affairs, and focusing on developing robust and scalable synthetic routes early in the process. nih.gov

Potential for Combination Therapies and Novel Therapeutic Strategies

As the understanding of complex diseases grows, so does the appreciation for combination therapies that target multiple pathways simultaneously. Should this compound demonstrate efficacy in an area like oncology, its potential use in combination with existing drugs would be a critical area of investigation.

For example, if the compound is found to inhibit a specific cancer-related protein, it could be paired with a standard-of-care chemotherapy agent. Such a combination could have synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual drugs. It could also allow for lower doses of the cytotoxic agent, potentially reducing side effects. In some cases, a new agent can help overcome resistance to an existing drug. ccspublishing.org.cn

Another advanced strategy is the development of multi-target-directed ligands (MTDLs). This involves designing a single molecule that can modulate multiple biological targets relevant to a disease. nih.gov By linking the this compound scaffold with another pharmacophore, it might be possible to create a hybrid molecule with a unique and beneficial biological profile. For instance, combining its structure with an antioxidant moiety could yield a compound with both neuroprotective and cholinesterase-inhibiting properties for Alzheimer's disease. nih.gov

Investigating these combination and multi-target strategies requires a deep understanding of the compound's mechanism of action and the pathophysiology of the target disease.

Collaborative Research Paradigms Between Academia and Industry for Drug Translation

The successful translation of a compound like this compound from an academic discovery to a marketed drug almost invariably requires collaboration between academia and the pharmaceutical industry. nih.gov Each partner brings unique strengths to the table: academia provides cutting-edge basic science and novel discoveries, while industry offers deep expertise in drug development, regulatory affairs, and commercialization. nih.gov

Several models for such collaborations exist:

Sponsored Research Agreements: An industrial partner provides funding to an academic lab to conduct specific research on a compound or target of interest. This model allows the company to access academic expertise while providing the lab with needed resources.

Licensing Agreements: An academic institution patents a discovery and licenses the intellectual property to a company for further development. This is a common model but often occurs later in the discovery process. tandfonline.com

Public-Private Partnerships (PPPs): These are consortia involving academic institutions, industry partners, government agencies, and non-profit foundations. nih.gov They are particularly effective for tackling high-risk research areas or diseases with limited commercial incentive, such as neglected tropical diseases. nih.gov

Open Innovation Models: Some companies utilize open innovation platforms where they share data or problems with the broader scientific community, inviting academics to collaborate on solutions. This approach can accelerate discovery by crowdsourcing ideas and expertise.

Successful collaborations are built on clear communication, mutual respect, and well-defined agreements regarding intellectual property and publication rights. nih.gov For a compound like this compound, an early-stage partnership could provide the crucial resources and expertise needed to navigate the challenges of preclinical development and move it closer to clinical reality. drugbank.com

Table 3: Models of Academia-Industry Collaboration

| Collaboration Model | Description | Key Advantage | Example Area |

|---|---|---|---|

| Sponsored Research | Industry funds specific projects in an academic lab. | Direct access to specialized academic expertise and resources for the lab. | Early-stage target validation. |

| Licensing | Academia patents a compound/technology and a company pays for rights to develop it. tandfonline.com | Clear path for commercialization of a validated academic discovery. | Transfer of a promising drug candidate. |

| Public-Private Partnership (PPP) | Multiple stakeholders (academia, industry, government) collaborate on a shared goal. nih.gov | Pools resources and expertise to tackle complex, high-risk, or non-profitable research areas. nih.gov | Developing drugs for rare or neglected diseases. |

| Open Innovation | Companies share challenges or data to invite external collaboration. | Accelerates problem-solving by leveraging a wide network of experts. | Identifying new uses for existing compounds. |

Q & A

Q. What synthetic methodologies are most effective for preparing N-methyl-N-(4-piperidin-1-ylbenzyl)amine?

The compound is typically synthesized via alkylation of a piperidine derivative. A common approach involves reacting N-phenylpiperidin-4-amine with methyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Multi-step routes may include condensation of aromatic precursors with heterocyclic amines, followed by purification via column chromatography. For example, in related piperidine derivatives, yields exceeding 80% were achieved using optimized reaction times and stoichiometric control of reagents .

Q. What analytical techniques are essential for structural confirmation of this compound?